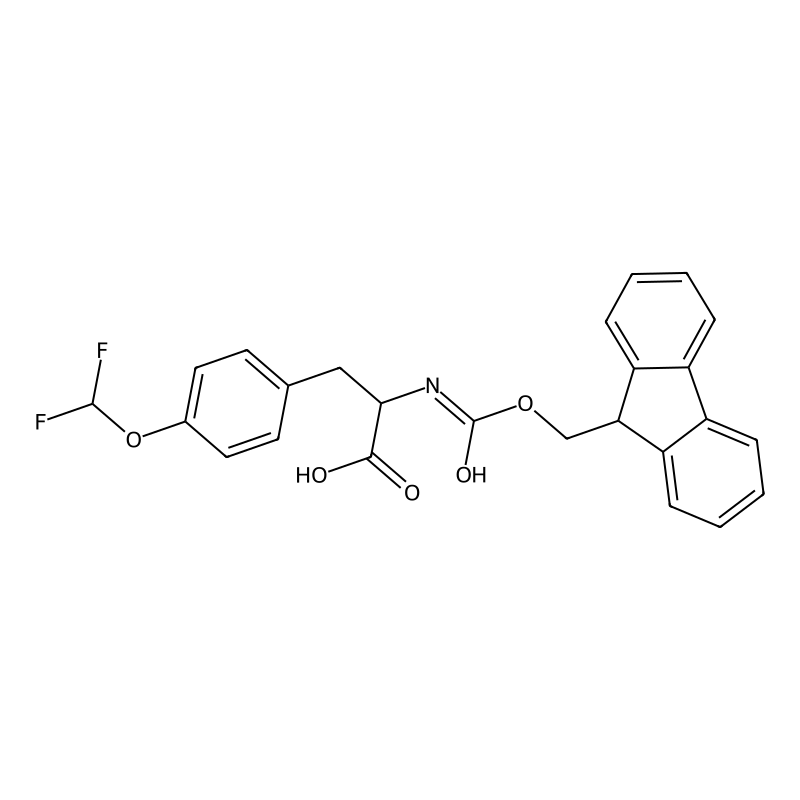

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Peptide-Based Hydrogels

Scientific Field: Biomedical Engineering

Summary of the Application: Peptide-based hydrogels (PHGs) are biocompatible materials suitable for various applications such as drug delivery and diagnostic tools for imaging . Fmoc-Tyr(CF2H)-OH is used in the synthesis of these hydrogels .

Methods of Application: The compound is incorporated into a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, which contain an aliphatic region and a Lys residue . These peptides are then used as a scaffold for bioprinting .

Results or Outcomes: The use of Fmoc-Tyr(CF2H)-OH in the synthesis of PHGs has led to the development of biocompatible materials that can be used in various biomedical applications .

Application in Two-Component Hydrogels

Scientific Field: Material Science

Summary of the Application: Fmoc-Tyr(CF2H)-OH is used in combination with catechol-containing Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) to form a functional two-component hydrogel .

Methods of Application: The two compounds are combined to form a hydrogel that combines the physical characteristics of the Fmoc-Tyr hydrogels and the functionality of the catechol groups .

Results or Outcomes: The resulting two-component hydrogel has both the physical characteristics of Fmoc-Tyr hydrogels and the functionality of catechol groups .

Application in Peptide Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: Fmoc-Tyr(CF2H)-OH is used in the Fmoc/tBu solid-phase synthesis, a method used for the synthesis of peptides .

Methods of Application: This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of Fmoc-Tyr(CF2H)-OH .

Results or Outcomes: The use of Fmoc-Tyr(CF2H)-OH in the Fmoc/tBu solid-phase synthesis has allowed for the efficient synthesis of peptides, which are gaining considerable attention as potential drugs .

Application in Biomedical Hydrogels

Methods of Application: The compound is incorporated into a novel class of synthetic hydrogel-forming amphiphilic cationic peptides . These peptides are then used as a scaffold for bioprinting applications .

Results or Outcomes: The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Application in Peptide Crypto-Thioesters Synthesis

Summary of the Application: Fmoc-Tyr(CF2H)-OH is used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters .

Methods of Application: A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed .

Application in Ca-Alginate Hydrogels

Summary of the Application: Fmoc-Tyr(CF2H)-OH is used in the formation of Ca-alginate hydrogels .

Methods of Application: In the IPN hybrid hydrogel, the self-assembled Fmoc-Y nanofiber hydrogel can reinforce the Ca-alginate network .

Results or Outcomes: The IPN hydrogel exhibits enhanced storage moduli and fracture energy, about several times compared to those of Ca-alginate, Fmoc-Y and semi-IPN hydrogels .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid is a complex organic compound characterized by its unique structural features, including a fluorenyl group and a difluoromethoxy-substituted phenyl moiety. This compound belongs to the class of amino acids and derivatives, which are essential in various biological processes. The presence of the fluorenyl group may enhance its stability and solubility, while the difluoromethoxy group could influence its reactivity and biological interactions.

The chemical reactivity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid can be analyzed through various biochemical pathways. It can undergo hydrolysis, amide bond formation, and other transformations typical for amino acids. For instance, the carboxylic acid functional group can participate in esterification reactions, while the amine group can react with electrophiles in nucleophilic substitution reactions

The biological activity of this compound is particularly noteworthy due to its potential interactions with biological macromolecules. Preliminary studies suggest that it may exhibit properties such as anti-inflammatory and analgesic effects, similar to other amino acid derivatives. The difluoromethoxy group could enhance lipophilicity, potentially improving membrane permeability and bioavailability . The specific mechanisms of action would require further investigation through in vitro and in vivo studies.

Synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid typically involves multi-step organic synthesis techniques:

- Protection of Amino Groups: The amino group is often protected using fluorenylmethoxycarbonyl chloride.

- Coupling Reactions: The protected amino acid is coupled with a difluoromethoxy-substituted phenyl propanoic acid derivative using standard peptide coupling reagents like EDC or DCC.

- Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield the final product.

These steps may vary based on specific laboratory protocols and desired yields .

This compound has potential applications in pharmaceuticals, particularly in drug design and development targeting pain relief and inflammation control. Its unique structure may allow for the development of novel therapeutics with improved efficacy and reduced side effects compared to existing drugs . Additionally, it may serve as a valuable intermediate in synthesizing more complex molecules for research purposes.

Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid focus on its binding affinity to various receptors or enzymes. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to evaluate these interactions quantitatively. Understanding these interactions is crucial for predicting the compound's pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid. These include:

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid lies in its specific combination of functional groups that may provide enhanced biological activity not observed in the aforementioned compounds. Its potential for selective receptor interaction could lead to novel therapeutic applications not achievable with structurally similar compounds .